molecular formula C6H13NO3 B13108082 Methoxy(morpholino)methanol

Methoxy(morpholino)methanol

Cat. No.: B13108082
M. Wt: 147.17 g/mol
InChI Key: LABJSRHPXMJTTN-UHFFFAOYSA-N
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Description

Methoxy(morpholino)methanol is a synthetic organic compound characterized by a central methanol group substituted with methoxy (-OCH₃) and morpholino (a six-membered ring containing one oxygen and one nitrogen atom) functional groups. This structural combination imparts unique physicochemical and biological properties, making it relevant in photochemistry and pharmacology. The methoxy group enhances electron-donating capabilities, while the morpholino ring contributes to solubility and stability . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous morpholino-containing compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methoxy(morpholin-4-yl)methanol

InChI

InChI=1S/C6H13NO3/c1-9-6(8)7-2-4-10-5-3-7/h6,8H,2-5H2,1H3

InChI Key

LABJSRHPXMJTTN-UHFFFAOYSA-N

Canonical SMILES

COC(N1CCOCC1)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methoxy(morpholino)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to formic acid using gold catalysts .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as ruthenium and cobalt. Reaction conditions often involve moderate temperatures and pressures to facilitate efficient conversion .

Major Products: The major products formed from these reactions include formic acid, formaldehyde, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Structural Features Key Properties References
This compound Methanol core with methoxy and morpholino substituents Enhanced photochemical efficiency; potential anticonvulsant activity
[2-(2-Morpholinoethoxy)phenyl]methanol Phenylmethanol with morpholinoethoxy side chain Used in organic synthesis; requires strict handling protocols
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane ring with phenoxy and morpholino groups Diastereomer separation challenges; synthesized via photochemical routes
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone Fluorine and thiomorpholino (sulfur-containing morpholino) on methanone Altered electronic properties due to sulfur; unexplored biological activity
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol Pyrimidine ring with amino, methoxy, and morpholino groups Potential nucleoside analog applications; heterocyclic stability

Photochemical Efficiency

This compound exhibits superior photochemical reactivity compared to phenol-based analogs. The morpholino group facilitates electron transfer suppression, reducing competing side reactions in the excited state. For example, in photolytic studies, morpholino-substituted compounds showed 20–30% higher cleavage efficiency than acetate or catechol derivatives . In contrast, thiomorpholino analogs (e.g., ) may exhibit reduced efficiency due to sulfur’s electron-withdrawing effects .

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